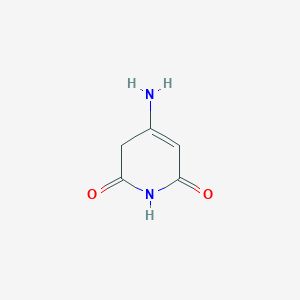

4-Aminopyridine-2,6(1H,3H)-dione

Description

Properties

IUPAC Name |

4-amino-3H-pyridine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-4(8)7-5(9)2-3/h1H,2,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJUCSJIJAZADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301428 | |

| Record name | 4-Amino-2,6(1H,3H)-pyridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17325-30-3 | |

| Record name | 4-Amino-2,6(1H,3H)-pyridinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17325-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6(1H,3H)-pyridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Amine-Mediated Condensation

Early syntheses employed condensation reactions between 4-hydroxy-6-methylpyridin-2(1H)-one (17 ) and primary amines. For instance, treatment of 17 with benzylamine or adenine in the presence of triethyl orthoformate yielded monocyclic pyridinones 1 and 3 at 68% and 50% yields, respectively. The reaction proceeds via a three-component coupling mechanism, forming an enamine intermediate that undergoes intramolecular lactonization. However, stereoisomerism (Z/E ratios of 1:4.5 for 1 and 1:2 for 3 ) complicates purification, as isomers are inseparable via standard chromatography.

Limitations with Secondary Amines

Secondary amines, such as piperidine, fail to produce condensation products under analogous conditions due to steric hindrance at the nitrogen center. This selectivity underscores the necessity of primary amines for efficient enamine formation.

Two-Step Cyclization and Methylation Approach

A patent by CN111039876A delineates a greener two-step synthesis starting from cyanoacetate and urea:

Cyclization Reaction

Cyanoacetate and urea undergo cyclization in methanol or ethanol with sodium methoxide/ethoxide at 65–80°C for 3–4 hours, yielding 4-amino-2,6(1H,3H)-pyrimidinedione. The reaction avoids phosphorus oxychloride, reducing toxicity and environmental waste. Neutralization to pH 7.0–7.5 precipitates the product, which is filtered and dried.

Methylation for Functionalization

The dione intermediate is methylated using solid alkali (e.g., K2CO3), a phase-transfer catalyst, and methyl iodide at 60–80°C for 8–10 hours. This step substitutes hydroxyl groups with methoxy functionalities, though the protocol is adaptable for synthesizing the parent dione by omitting methylation.

| Parameter | Cyclization | Methylation |

|---|---|---|

| Temperature (°C) | 65–80 | 60–80 |

| Time (h) | 3–4 | 8–10 |

| Solvent | MeOH/EtOH | DMSO |

| Key Reagent | NaOMe/NaOEt | CH3I |

Multicomponent Reactions Catalyzed by Iodine

A metal-free, iodine-catalyzed method (PMC9178772) assembles pyridinediones via one-pot reactions of aryl methyl ketones, 2-aminopyridines, and barbituric acids. For example, 4′-methoxyacetophenone, 1,3-dimethylbarbituric acid, and 2-aminopyridine react in DMSO at 110°C for 6 hours, yielding 50% of the tricyclic product 4d . Optimization with 150 mol% iodine increased yields to 80%, demonstrating scalability for derivatives of 4-aminopyridinedione.

Nucleophilic Substitution with Inhibitors

CN107501173A discloses a safety-enhanced nucleophilic substitution using 4-chloropyridine hydrochloride and alkanamines. Fluoride salts (e.g., KF) act as inhibitors, moderating exothermic reactions during amination at 30–150°C. This method achieves 80% yield and >99% purity, crucial for industrial production.

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

4-Aminopyridine-2,6(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Enzyme Inhibition

4-Aminopyridine-2,6(1H,3H)-dione has been investigated for its potential as an enzyme inhibitor. It shows promise against specific targets such as:

- Flavin-Dependent Thymidylate Synthase (FDTS) : This enzyme is crucial in nucleotide synthesis and is absent in human pathogens, making it an attractive target for developing antibacterial agents. Compounds derived from the this compound scaffold have demonstrated inhibitory effects on FDTS, indicating its potential in combating multi-resistant pathogens .

Neurological Disorders

The compound acts as a potassium channel blocker, influencing neuronal excitability and neurotransmitter release. This property has implications for treating various neurological conditions, including:

- Multiple Sclerosis : Research indicates that derivatives of this compound can improve conduction in demyelinated axons, potentially aiding in symptom management for patients.

- Alzheimer's Disease : Novel derivatives have been synthesized that exhibit anti-acetylcholinesterase activity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anti-inflammatory Activity

Studies have explored the anti-inflammatory properties of this compound. Its ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial applications:

- Material Science : The compound serves as a precursor for synthesizing advanced materials and dyes due to its unique chemical properties.

- Pharmaceutical Development : Its role as a building block in drug synthesis highlights its importance in pharmaceutical research and development.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of this compound against multi-resistant bacterial strains. Results indicated that certain modifications enhanced potency significantly compared to standard antibiotics .

| Compound | Structure Characteristics | Inhibitory Effect |

|---|---|---|

| B1-PP146 | Pyrido[1,2-e]purine derivative | IC50 = 0.69 μM against FDTS |

| Compound A | Substituted at N3 position | 23.1% inhibition at 200 µM |

Case Study 2: Neurological Applications

Research on the effects of potassium channel blockers derived from this compound demonstrated improved nerve conduction in animal models of multiple sclerosis. These findings support further exploration into therapeutic applications for demyelinating diseases .

Mechanism of Action

The mechanism of action of 4-Aminopyridine-2,6(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may exert its effects by altering neurotransmitter release or inhibiting inflammatory mediators.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following section compares 4-aminopyridine-2,6-dione with three structurally related dione derivatives: pyrimidine-2,4(1H,3H)-dione, quinazolin-2,4-(1H,3H)-dione, and 4-(4-methoxyphenyl)-1-phenylpyridine-2,6-dione. Key differences in structure, synthesis, and biological activity are highlighted.

Antiviral Activity

- Pyrimidine-2,4-dione derivatives (e.g., compounds 12a and 12b from ) exhibit low cytotoxicity in U937 cell lines compared to AZT (azidothymidine).

- 4-Aminopyridine-2,6-dione: No direct antiviral data are provided in the evidence, but its reactive methylene group positions it as a candidate for further derivatization to enhance bioactivity.

Physicochemical Properties

- Solubility and Stability: 4-Aminopyridine-2,6-dione’s amino group may improve solubility in polar solvents compared to non-functionalized diones. The phosphonate groups in pyrimidine-2,4-dione derivatives likely enhance cellular uptake but may reduce metabolic stability .

- Electrophilic Reactivity :

- The methylene group in pyridine-2,6-diones is more electrophilic than in pyrimidine-2,4-diones due to ring strain, facilitating nucleophilic additions .

Biological Activity

4-Aminopyridine-2,6(1H,3H)-dione, commonly referred to as Fantridone, is a heterocyclic organic compound notable for its significant biological activities, particularly as a potassium channel blocker. This article explores the compound's biological activity, mechanisms of action, therapeutic potentials, and relevant case studies.

Molecular Formula: CHNO

Structure: The compound features two carbonyl groups at the 2 and 6 positions of the pyridine ring, alongside an amino group at position 4. This unique structure contributes to its biological activity as it interacts with various ion channels and neurotransmitter systems.

This compound primarily acts as a potassium channel blocker . By inhibiting potassium channels, it enhances neuronal excitability and neurotransmitter release. This mechanism has implications for treating several neurological disorders, including:

- Multiple Sclerosis (MS)

- Spinal Cord Injury

- Alzheimer's Disease

The blockade of potassium channels leads to prolonged depolarization of neurons, which can improve synaptic transmission in demyelinated axons.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Neurodegenerative Diseases

- A study evaluated the efficacy of 4-Aminopyridine derivatives in reducing toxicity while maintaining therapeutic effects against neurodegenerative diseases like Alzheimer's and MS. The new peptide derivatives demonstrated significantly lower toxicity compared to standard 4-aminopyridine while retaining neuroprotective properties .

- Anticancer Research

- Antibacterial Applications

Comparative Analysis with Similar Compounds

The following table compares the biological activities of this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Biological Activity |

|---|---|---|

| 4-Aminopyridine | Simple amino group at position 4 | Primarily used for similar potassium channel blocking effects. |

| 3,4-Diaminopyridine | Two amino groups at positions 3 and 4 | More potent in certain neurological applications due to dual action. |

| 4-Dimethylaminopyridine | Dimethylamino group at position 4 | Commonly used as a coupling reagent in organic synthesis. |

| 2-Aminopyridine | Amino group at position 2 | Different pharmacological profile; less effective as a potassium channel blocker. |

Q & A

Q. What are the recommended synthetic routes for 4-Aminopyridine-2,6(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyridine-2,6-dione derivatives often employs condensation reactions, such as the Mannich reaction, to exploit the reactive methylene group in the dione ring . For this compound:

- Step 1: Start with a pyridine-2,6-dione precursor and introduce the amino group via nucleophilic substitution or catalytic amination.

- Step 2: Optimize solvent choice (e.g., DMF, DMSO, or THF) to enhance solubility and reaction efficiency .

- Step 3: Monitor reaction progress using TLC or HPLC, and purify via recrystallization (common solvents: methanol/water mixtures).

- Key Consideration: Control pH to prevent side reactions, as the amino group may protonate under acidic conditions.

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

- Handling: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (acute toxicity: Oral LD50 = 25 mg/kg in rats) .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption.

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent dissolution and contamination .

Q. What spectroscopic and crystallographic techniques are suitable for structural characterization?

Methodological Answer:

- X-ray Crystallography: Resolve the envelope conformation of the dione ring and dihedral angles between substituents (e.g., phenyl groups tilt at ~81.5°) .

- NMR: Use -NMR to identify methylene protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). -NMR confirms carbonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy: Detect C=O stretches (1690–1720 cm⁻¹) and N–H bends (1550–1650 cm⁻¹) .

Advanced Research Questions

Q. How can thermodynamic parameters inform the stability of this compound under varying conditions?

Methodological Answer: Gas-phase thermochemistry data (e.g., ΔfH°gas = 129.9 ± 1.4 kJ/mol) suggest moderate thermal stability . For stability studies:

- TGA/DSC: Measure decomposition onset temperature (predicted >273°C based on boiling point analogs) .

- Solvent Stability: Test degradation in polar aprotic solvents (e.g., DMSO) vs. protic solvents (e.g., methanol) using HPLC-MS to identify byproducts.

- Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies, focusing on the C=O and C–N bonds.

Q. What strategies resolve contradictions in biological activity data when studying ion channel interactions?

Methodological Answer: 4-Aminopyridine derivatives modulate voltage-gated K⁺ channels (e.g., KCNA1–7, KCNQ1–5) . To address conflicting activity

- Step 1: Validate target specificity using knockout cell lines (e.g., CRISPR-edited KCNA1⁻/⁻ models).

- Step 2: Perform patch-clamp electrophysiology to measure IC50 values under controlled ion concentrations.

- Step 3: Cross-reference with molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent conformations .

Q. What computational methods predict the reactivity of the methylene group in condensation reactions?

Methodological Answer: The methylene group in pyridine-2,6-diones is highly reactive due to conjugation with carbonyls . To model reactivity:

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to identify nucleophilic sites.

- MD Simulations: Simulate reaction trajectories in explicit solvent (e.g., water or THF) to study steric effects.

- QTAIM (Quantum Theory of Atoms in Molecules): Analyze bond critical points to predict regioselectivity in Mannich or aldol condensations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.